5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole derivative characterized by:
- A 5-amino group on the triazole ring.
- A carboxamide moiety at position 4, substituted with a 4-bromophenyl group.
- A benzyl group at position 1, substituted with a 3-bromophenyl moiety.
The synthesis likely follows established routes for triazole carboxamides, involving cycloaddition for triazole formation and subsequent coupling with substituted amines .
Properties
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGFWEFFVPGBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the amino and carboxamide groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring plays a crucial role in its binding affinity and specificity, while the bromophenyl groups enhance its lipophilicity and cellular uptake .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their modifications are summarized below:
Key Observations:
- Halogen Substitution : Bromine (target compound) increases molecular weight and lipophilicity compared to chlorine () or fluorine (). This may enhance membrane permeability but reduce solubility .
- Positional Effects : Para-substituted bromine (target) vs. meta-substituted () alters steric and electronic interactions with biological targets.
Physicochemical Properties
Predicted properties based on substituents:
| Compound | logP (Estimated) | PSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~3.5 | 90 | <0.1 |
| ~3.0 | 85 | 0.2–0.5 | |
| ~3.2 | 95 | <0.1 | |
| ~2.8 | 80 | 0.5–1.0 |
Notes:
- Polar surface area (PSA) >80 Ų indicates moderate blood-brain barrier permeability .
Biological Activity
5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies and findings.
The molecular formula of the compound is with a molecular weight of approximately 386.25 g/mol. The structure includes a triazole ring which is known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN5O |
| Molecular Weight | 386.25 g/mol |
| InChI | InChI=1S/C17H16BrN5O/c1-11-3-2-4-12(9-11)10-23... |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azides with alkyne derivatives under controlled conditions to yield the triazole structure. Recent advancements in synthetic methodologies have improved yields and purity.
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. Notably, it exhibits cytotoxic effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). Studies indicate that it can induce apoptosis and inhibit cell proliferation at micromolar concentrations.
Case Study:
In a study evaluating the effects on MDA-MB-231 cells:
- Concentration: 10 μM
- Effect: Induced morphological changes and increased caspase-3 activity by 1.33–1.57 times.
This suggests a mechanism involving apoptosis induction through caspase activation .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and shows significant inhibitory effects on plant pathogens such as Fusarium and Colletotrichum species.
In Vitro Results:
Inhibition was assessed using mycelium growth rate tests, revealing effective concentrations that inhibit fungal growth significantly compared to control groups .
The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of bromine substituents may enhance lipophilicity and binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
